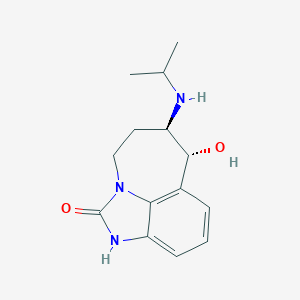
Zilpaterol
描述
RU-42173,也称为盐酸齐帕特罗,是一种合成的β2-肾上腺素受体激动剂。它主要用作兽药中的生长促进剂,特别是用于牛。 该化合物以其提高动物生长和饲料利用率的能力而闻名 .
准备方法
RU-42173 的合成涉及一步法制备 4-(1,2-二氢-2-氧代苯并[d]咪唑-3-基)丁酸,这是一种关键中间体。该过程包括在碱和合适的溶剂存在下,将甲基-4-氯丁酸酯与 1-(丙-1-烯-2-基)-1H-苯并[d]咪唑-2(3H)-酮缩合,生成相应的酯衍生物。 然后在无机溶剂存在下进行水解和酸化 .
化学反应分析
科学研究应用
RU-42173 有多种科学研究应用:
化学: 它用于合成各种化学化合物和中间体。
生物学: 该化合物被研究其对生物系统的影响,特别是它作为 β2-肾上腺素受体激动剂的作用。
医学: RU-42173 正被探索其潜在的治疗应用,包括它在兽药中的生长促进剂用途。
作用机制
RU-42173 通过与肌肉组织中的 β2-肾上腺素受体结合来发挥作用。这种结合激活蛋白激酶 A,一种负责蛋白质合成和降解变化的酶。 蛋白激酶 A 的激活导致肌肉生长增加和动物饲料利用率提高 .
相似化合物的比较
RU-42173 与其他 β2-肾上腺素受体激动剂相比是独一无二的,因为它具有特定的结构和作用。类似的化合物包括:
沙丁胺醇: 另一种 β2-肾上腺素受体激动剂,主要用于其支气管扩张特性。
异丙肾上腺素: 一种 β-肾上腺素激动剂,用于治疗心动过缓(心率缓慢)和心脏阻滞。RU-42173 由于其在兽药中作为生长促进剂的特定应用而脱颖而出.
生物活性
Zilpaterol hydrochloride is a beta-adrenergic agonist primarily used in livestock to enhance growth performance and improve feed efficiency. Its pharmacological effects are closely tied to its mechanism of action, which primarily involves stimulation of beta-2 adrenergic receptors. This article explores the biological activity of this compound, detailing its pharmacodynamics, pharmacokinetics, and effects on livestock, supported by data tables and case studies.
This compound acts as a selective agonist for the beta-2 adrenergic receptors, leading to several physiological changes:
- Increased Protein Synthesis : this compound promotes protein synthesis while inhibiting protein degradation, resulting in increased muscle mass.
- Metabolic Effects : It enhances lipolysis and alters carbohydrate metabolism, which can lead to improved feed conversion ratios.
- Cardiovascular Effects : The compound has been shown to increase heart rate and cardiac output due to its stimulatory effects on the heart .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with studies indicating complete absorption and moderate metabolism. Key pharmacokinetic findings include:
- Absorption and Distribution : Following administration, this compound is distributed throughout body tissues with significant concentrations in the liver and kidneys.
- Metabolism : The primary metabolites identified include N-deisopropyl this compound and hydroxy-zilpaterol. These metabolites exhibit reduced biological activity compared to the parent compound .
- Elimination : Residual concentrations in tissues decrease significantly within 48 hours post-administration, indicating a low potential for bioaccumulation .
Growth Performance
Numerous studies have demonstrated the efficacy of this compound in enhancing growth performance in cattle:
- Average Daily Gain (ADG) : Feeding this compound has been associated with an increase in ADG by approximately 0.20 kg during the final 35 days of feeding .
- Feed Efficiency : The gain-to-feed ratio (G:F) improved significantly, with increases reported as high as 3.9% over extended feeding trials .
| Study Reference | Average Daily Gain (kg) | Gain-to-Food Ratio (kg/kg) | Dressing Percentage (%) |
|---|---|---|---|
| 0.20 | 0.029 | Increased | |
| Not specified | Not specified | Increased |
Carcass Quality
This compound also influences carcass characteristics:
- Muscle Yield : Studies indicate an average increase in longissimus muscle area by 8.0 cm² when this compound is included in feed .
- Fat Deposition : this compound treatment has been linked to decreased fat deposition, improving overall carcass quality and lean meat yield .
Case Studies
-
Meta-analysis of this compound in Cattle :
A comprehensive meta-analysis evaluated the effects of this compound across multiple studies involving thousands of cattle. Results consistently showed improvements in ADG and feed efficiency compared to control groups . -
Adverse Effects Observed in Horses :
Although primarily used in cattle, case reports have documented adverse reactions in horses administered this compound, including sweating and muscle tremors. This highlights the importance of species-specific research and caution when using beta-agonists in non-target species .
Toxicological Assessment
Toxicological evaluations indicate that while this compound is effective for growth promotion, it also poses certain risks:
属性
IUPAC Name |
9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTCZWJCLIRCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869611 | |
| Record name | 7-Hydroxy-6-[(propan-2-yl)amino]-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1]benzazepin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















